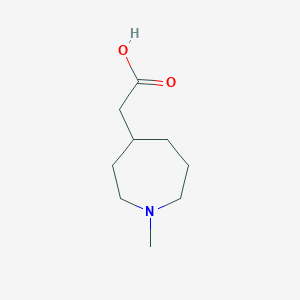![molecular formula C9H11N3OS B13203413 [1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13203413.png)
[1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol is a heterocyclic compound that contains both thiazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of the thiazole ring, in particular, is associated with a variety of pharmacological properties, including antimicrobial, antifungal, and anticancer activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate thioamide and hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of the desired compound .
化学反应分析
Types of Reactions
[1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
科学研究应用
Chemistry
In chemistry, [1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a promising candidate for the development of new antibiotics .
Medicine
In medicine, this compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
作用机制
The mechanism of action of [1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets in cells. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular membranes. The exact pathways involved depend on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
[1-Ethyl-3-(thiazol-2-yl)urea]: Known for its antibacterial properties.
[1,3,4-Thiadiazole derivatives]: Exhibits a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets [1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol apart from similar compounds is its unique combination of thiazole and pyrazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound for various applications .
属性
分子式 |
C9H11N3OS |
|---|---|
分子量 |
209.27 g/mol |
IUPAC 名称 |
[2-ethyl-5-(1,3-thiazol-2-yl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C9H11N3OS/c1-2-12-7(6-13)5-8(11-12)9-10-3-4-14-9/h3-5,13H,2,6H2,1H3 |
InChI 键 |
UJYOLMUKSKLLNQ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=CC(=N1)C2=NC=CS2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


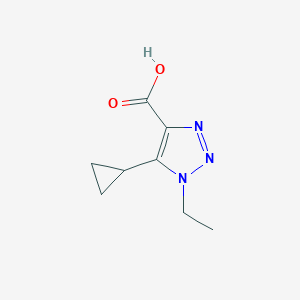
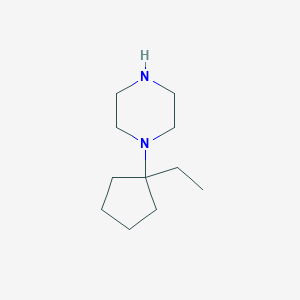

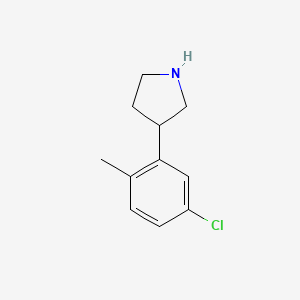
![1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-](/img/structure/B13203359.png)
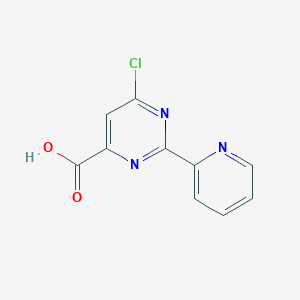

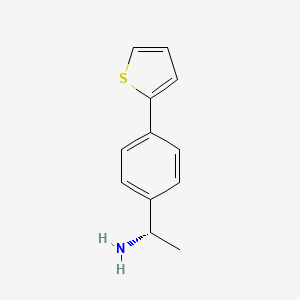
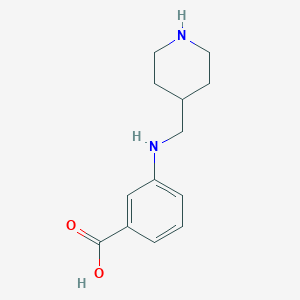
![5-Hydroxybicyclo[2.2.1]heptan-2-one](/img/structure/B13203387.png)
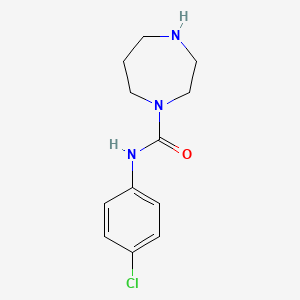
![5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13203425.png)

